Lithium, (4-pentylphenyl)-
Description
The compound "Lithium, (4-pentylphenyl)-" (chemical formula: LiC₁₁H₁₅) is an organolithium reagent characterized by a lithium atom bonded to a 4-pentylphenyl group. Organolithium compounds are widely used in synthetic organic chemistry due to their strong nucleophilic and basic properties, enabling reactions such as alkylation, arylation, and polymerization.
Properties
CAS No. |
100907-47-9 |
|---|---|
Molecular Formula |
C11H15Li |
Molecular Weight |
154.2 g/mol |
IUPAC Name |
lithium;pentylbenzene |
InChI |
InChI=1S/C11H15.Li/c1-2-3-5-8-11-9-6-4-7-10-11;/h6-7,9-10H,2-3,5,8H2,1H3;/q-1;+1 |
InChI Key |
POWSVIZSGKRCPM-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCC1=CC=[C-]C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium, (4-pentylphenyl)- can be synthesized through the reaction of 4-pentylbromobenzene with lithium metal in anhydrous ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the highly reactive lithium species from reacting with moisture or oxygen.
Industrial Production Methods: While specific industrial production methods for 4-pentylphenyllithium are not widely documented, the general approach involves the use of large-scale reactors with controlled environments to ensure the purity and yield of the product. The process may include steps such as solvent purification, temperature control, and continuous monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: Lithium, (4-pentylphenyl)- undergoes several types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds (e.g., aldehydes, ketones) to form alcohols.
Nucleophilic Substitution: It can replace halides in organic molecules.
Metalation: It can deprotonate weak acids to form new organolithium compounds.
Common Reagents and Conditions:
Solvents: Anhydrous ether, tetrahydrofuran (THF)
Reagents: Carbonyl compounds, halides, weak acids
Conditions: Inert atmosphere, low temperatures (typically -78°C to 0°C)
Major Products:
Alcohols: Formed from the addition to carbonyl compounds.
Substituted Aromatics: Formed from nucleophilic substitution reactions.
New Organolithium Compounds: Formed from metalation reactions.
Scientific Research Applications
Lithium, (4-pentylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of new drug candidates through the formation of carbon-carbon bonds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-pentylphenyllithium involves its role as a nucleophile and base. It donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The lithium atom stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles. This reactivity is harnessed in various synthetic transformations to construct complex molecular architectures.
Comparison with Similar Compounds
Comparison with Similar Lithium Compounds
While direct data on "Lithium, (4-pentylphenyl)-" is absent, comparisons can be drawn to structurally or functionally related lithium compounds described in the evidence. Key categories include:
Lithium Halides and Inorganic Salts
- Lithium Chloride (LiCl): Used in Varroa mite control due to its high solubility and systemic action . Unlike organolithium compounds, LiCl is ionic, with a smaller ionic radius (Li⁺: ~0.76 Å ), contributing to its high solubility in polar solvents.
- Lithium Carbonate (Li₂CO₃) : A less soluble salt with applications in energy storage and pharmaceuticals. Its lower solubility compared to LiCl (due to larger carbonate ion) limits its reactivity in organic synthesis .
Organolithium Reagents
General properties of organolithium compounds (e.g., LiCH₃, LiC₆H₅) can be inferred:
- Reactivity: Organolithium reagents are highly reactive, with bond strength and reactivity influenced by the electronegativity of the organic group . For example, aryl lithium compounds (like LiC₆H₅) exhibit lower basicity but higher thermal stability compared to alkyllithium reagents.
- Solubility: Lithium’s small ionic radius and polarizing power enable organolithium compounds to dissolve in nonpolar solvents (e.g., hexane), unlike other alkali metal organometallics .
Lithium-Ion Battery Materials
Lithium compounds in energy storage (e.g., LiCoO₂, LiFePO₄) differ fundamentally from organolithium reagents. These materials rely on lithium-ion intercalation and electronic conductivity, with performance metrics such as energy density (e.g., 150–200 Wh/kg for LiCoO₂ ) and cycle stability .
Comparative Analysis Table
Research Findings and Limitations
Reactivity Trends: Organolithium compounds exhibit reduced covalent character compared to heavier alkali metals (e.g., Na, K), leading to faster reaction kinetics . However, steric effects from bulky groups (e.g., 4-pentylphenyl) may hinder reactivity .
Safety and Stability: Organolithium reagents are pyrophoric and moisture-sensitive, requiring inert handling conditions. This contrasts with stable ionic salts like LiCl .
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and purifying Lithium, (4-pentylphenyl)- to ensure reproducibility?
- Methodological Answer: Synthesis typically involves organometallic reactions under inert atmospheres (e.g., Schlenk techniques) to prevent lithium oxidation. Purification may require recrystallization or column chromatography, with rigorous characterization via NMR and X-ray diffraction to confirm structural integrity. Reproducibility hinges on documenting reaction conditions (temperature, solvent purity, stoichiometry) and adhering to FAIR data principles for sharing protocols .
Q. Which characterization techniques are essential for validating the structural and electronic properties of Lithium, (4-pentylphenyl)-?
- Methodological Answer: Use X-ray photoelectron spectroscopy (XPS) to confirm lithium bonding environments and DFT-based simulations (e.g., VASP software) to model electronic structures . Pair these with vibrational spectroscopy (FT-IR/Raman) to detect functional groups and differential scanning calorimetry (DSC) to assess thermal stability. Cross-validate results with ab initio calculations to resolve ambiguities .
Advanced Research Questions
Q. How can density functional theory (DFT) and projector augmented-wave (PAW) methods optimize the design of Lithium, (4-pentylphenyl)--based electrodes?
- Methodological Answer: Implement hybrid DFT functionals (e.g., PBE-GGA) to model exchange-correlation effects in lithium-ion interactions . Use PAW pseudopotentials to reduce computational costs while maintaining accuracy in electron density calculations . Validate predictions against experimental impedance spectroscopy data to refine ionic conductivity models .
Q. What strategies resolve contradictions between experimental electrochemical performance and theoretical predictions for Lithium, (4-pentylphenyl)- in battery applications?
- Methodological Answer: Conduct sensitivity analyses on DFT parameters (e.g., k-point sampling, cutoff energy) to identify systematic errors . Pair this with operando X-ray absorption spectroscopy (XAS) to track real-time structural changes during charge/discharge cycles. Use Bayesian statistics to quantify uncertainties in both computational and experimental datasets .
Q. How do interfacial dynamics between Lithium, (4-pentylphenyl)- and electrolytes influence battery cyclability, and what experimental frameworks quantify this?
- Methodological Answer: Employ electrochemical impedance spectroscopy (EIS) to measure charge-transfer resistance at electrode-electrolyte interfaces . Complement this with molecular dynamics (MD) simulations using LAMMPS or GROMACS to model lithium-ion diffusion barriers. Cross-reference with TEM imaging to correlate morphological changes with performance decay .
Q. What methodological safeguards ensure the ethical and reproducible use of Lithium, (4-pentylphenyl)- in high-risk applications (e.g., high-voltage batteries)?
- Methodological Answer: Adopt a tiered validation protocol:
- Stage 1: Lab-scale electrochemical testing under controlled conditions (e.g., Arbin BT2000 cyclers) .
- Stage 2: Peer review of raw data and computational workflows via platforms like Zenodo or Figshare .
- Stage 3: Independent replication studies across multiple institutions to confirm safety and performance .
Methodological Best Practices
- Data Integrity: Archive raw computational inputs/outputs (e.g., CIF files, log outputs) and electrochemical datasets in repositories that enforce FAIR principles .
- Computational Reproducibility: Document all DFT parameters (exchange-correlation functionals, convergence criteria) and pseudopotential choices in supplemental materials .
- Experimental Design: Pre-register hypotheses and analytical protocols on platforms like Open Science Framework to mitigate bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
